[(3S)-3-ethoxypyrrolidin-1-yl]-[4-(5-methylpyridin-2-yl)oxyphenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S)-3-ethoxypyrrolidin-1-yl]-[4-(5-methylpyridin-2-yl)oxyphenyl]methanone is a chemical compound that belongs to the class of pyrrolidinyl aryl ketones. It has been studied for its potential application in scientific research due to its unique biochemical and physiological properties. In
Wirkmechanismus
[(3S)-3-ethoxypyrrolidin-1-yl]-[4-(5-methylpyridin-2-yl)oxyphenyl]methanone acts as a selective antagonist of the cannabinoid CB1 receptor. It binds to the receptor and blocks the action of endocannabinoids, which are naturally occurring compounds that activate the receptor. This results in a decrease in the activity of the endocannabinoid system, which can have a range of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models, suggesting that it may have potential as a treatment for obesity. It has also been shown to reduce pain sensitivity and inflammation, suggesting that it may have potential as a treatment for pain and inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
[(3S)-3-ethoxypyrrolidin-1-yl]-[4-(5-methylpyridin-2-yl)oxyphenyl]methanone has several advantages as a tool for studying the endocannabinoid system. It has high selectivity for the CB1 receptor, which allows for more precise manipulation of the system. It is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, there are also limitations to its use. It has a relatively short half-life, which means that it may not be suitable for long-term studies. It also has potential off-target effects, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on [(3S)-3-ethoxypyrrolidin-1-yl]-[4-(5-methylpyridin-2-yl)oxyphenyl]methanone. One area of interest is its potential as a treatment for obesity and related metabolic disorders. Another area of interest is its potential as a treatment for pain and inflammatory conditions. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the endocannabinoid system. Finally, there is potential for the development of new compounds based on the structure of this compound that may have improved selectivity and potency for the CB1 receptor.
Synthesemethoden
The synthesis of [(3S)-3-ethoxypyrrolidin-1-yl]-[4-(5-methylpyridin-2-yl)oxyphenyl]methanone involves the reaction of 4-(5-methylpyridin-2-yl)phenol with 3-ethoxy-1-pyrrolidinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with a ketone such as acetone to form the final compound.
Wissenschaftliche Forschungsanwendungen
[(3S)-3-ethoxypyrrolidin-1-yl]-[4-(5-methylpyridin-2-yl)oxyphenyl]methanone has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the cannabinoid CB1 receptor, which plays a key role in the regulation of pain, appetite, and mood. This compound has also been studied for its potential use as a tool for studying the endocannabinoid system, which is involved in a wide range of physiological processes.
Eigenschaften
IUPAC Name |
[(3S)-3-ethoxypyrrolidin-1-yl]-[4-(5-methylpyridin-2-yl)oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-23-17-10-11-21(13-17)19(22)15-5-7-16(8-6-15)24-18-9-4-14(2)12-20-18/h4-9,12,17H,3,10-11,13H2,1-2H3/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUMIPHNQQPGAA-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.